REACTION_CXSMILES
|
CC1[N:3]([C:8]2[CH:18]=[C:11]3[CH:12]([CH3:17])[N:13]([CH3:16])[CH2:14][CH2:15][N:10]3[N:9]=2)C(C)=CC=1.NO.Cl>C(O)C>[CH3:17][CH:12]1[N:13]([CH3:16])[CH2:14][CH2:15][N:10]2[N:9]=[C:8]([NH2:3])[CH:18]=[C:11]12 |f:1.2|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL single-neck round-bottomed flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by reverse-phase prep-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C=2N(CCN1C)N=C(C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 211 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 18.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |